N,N''-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine
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Overview
Description
N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions, have been employed to achieve the synthesis of benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. Methods such as the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis are commonly employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of benzothiazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .
Major Products Formed
The major products formed from the reactions of N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Substituted benzothiazoles
Uniqueness
N,N’'-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dual benzothiazole rings enhance its biological activity and make it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
62540-12-9 |
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Molecular Formula |
C17H15N5S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1,2-bis(4-methyl-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H15N5S2/c1-9-5-3-7-11-13(9)19-16(23-11)21-15(18)22-17-20-14-10(2)6-4-8-12(14)24-17/h3-8H,1-2H3,(H3,18,19,20,21,22) |
InChI Key |
OIGFZBOCGYMACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=NC3=NC4=C(C=CC=C4S3)C)N |
Origin of Product |
United States |
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